molecular formula C21H23ClFN3S2 B4280509 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole

Cat. No.: B4280509
M. Wt: 436.0 g/mol
InChI Key: AMBONZBAERDRPY-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

    Formation of the benzylthio intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.

    Cyclization: The benzylthio intermediate undergoes cyclization with a triazole precursor in the presence of a suitable catalyst to form the desired triazole compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole can be compared with similar compounds such as:

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3S2/c1-3-9-26-20(15-11-27-19-10-13(2)7-8-14(15)19)24-25-21(26)28-12-16-17(22)5-4-6-18(16)23/h4-6,11,13H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBONZBAERDRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole
Reactant of Route 2
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole
Reactant of Route 3
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole
Reactant of Route 4
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole
Reactant of Route 5
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole
Reactant of Route 6
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4-propyl-4H-1,2,4-triazole

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